5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-11-5-3-2-4-9(11)10-6-7-13-12-15-14-8-16(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJQZJWWNCZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC3=NN=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out under mild conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and multicomponent reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur-Containing Positions
The compound can undergo nucleophilic substitution reactions at sulfur-containing side chains. For example, derivatives with sulfanyl (-S-) groups react with alkyl/aralkyl halides under basic conditions:
Reaction Conditions
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Substrate : 8-sulfanyl derivative of 5-(2-methoxyphenyl) triazolo[4,3-a]pyrimidine
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Reagents : Alkyl/aralkyl halides (1 mmol), anhydrous K₂CO₃ (1 mmol)
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Solvent : Dry acetone (20 mL)
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Conditions : Reflux for 5–10 hours
Key Product Example
5-Benzyl-3-methyl-8-(methylsulfanyl)-4-oxo-4,5-dihydrothieno[3,2-e] triazolo[4,3-a]pyrimidine-2-carboxamide:
Oxidation of Sulfanyl to Sulfonyl Groups
Sulfanyl derivatives are oxidized to sulfonyl analogs using potassium permanganate:
Reaction Conditions
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Oxidizing Agent : 4% KMnO₄ (aqueous)
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Solvent : Glacial acetic acid/DMF (3:2, 5 mL)
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Conditions : Room temperature, 2 hours
Key Product Example
5-Benzyl-3-methyl-8-{[2-(substituted amino)-2-oxoethyl]sulfonyl}-4-oxo-4,5-dihydrothieno[3,2-e] triazolo[4,3-a]pyrimidine-2-carboxamide:
Bromination at Position 6
Electrophilic bromination introduces bromine at position 6 of the pyrimidine ring:
Reaction Conditions
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Reagents : HBr (48%), H₂O₂ (30%)
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Solvent : Glacial acetic acid (10 mL)
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Conditions : Stirring for 3 hours at room temperature
Key Product Example
6-Bromo-5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine:
Nitration at Position 6
Nitration introduces a nitro group at position 6 under mixed-acid conditions:
Reaction Conditions
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Reagents : HNO₃ (d 1.41), H₂SO₄ (d 1.84)
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Solvent : Glacial acetic acid (10 mL)
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Conditions : 3 hours at room temperature
Key Product Example
6-Nitro-5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine:
Formation of Carboxamide Derivatives
Reaction with 2-chloro-N-substituted acetamides yields carboxamide derivatives:
Reaction Conditions
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Reagents : 2-Chloroacetamides (1 mmol), K₂CO₃ (1 mmol)
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Solvent : Dry acetone (20 mL)
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Conditions : Reflux for 10 hours
Key Product Example
5-Benzyl-3-methyl-8-{[2-(phenylamino)-2-oxoethyl]sulfanyl}-4-oxo-4,5-dihydrothieno[3,2-e] triazolo[4,3-a]pyrimidine-2-carboxamide:
Scientific Research Applications
Medicinal Chemistry
5-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine has demonstrated promising therapeutic properties:
- Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Antimicrobial Properties : Studies have shown that it possesses antibacterial and antifungal activities. It acts by disrupting microbial cell wall synthesis and inhibiting key metabolic pathways.
- Cardiovascular Applications : The compound has been investigated for its potential to modulate cardiovascular functions, particularly in the treatment of hypertension and heart failure.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a crucial building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions such as nucleophilic substitutions and electrophilic additions.
- Development of New Materials : This compound is explored for its potential in developing new materials with unique properties for applications in electronics and coatings.
Biological Research
The compound's interaction with biological systems has led to various research applications:
- Mechanistic Studies : Investigations into its mechanism of action provide insights into how it affects cellular processes at the molecular level.
- Drug Development : Ongoing research aims to optimize its pharmacological properties to enhance efficacy and reduce side effects in therapeutic applications.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The results suggest its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of resistant strains of Staphylococcus aureus. Further mechanistic studies revealed that it disrupts bacterial cell wall integrity.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring System Variations
Triazolo[1,5-a]pyrimidines
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin (CAS 169505): Differs in the annulation pattern (triazolo[1,5-a] vs. [4,3-a]) and substitution (methyl at pyrimidine position 5 vs. 2-methoxyphenyl at triazole position 5). This structural distinction leads to divergent pharmacological profiles, with the pyrimidine-based analog showing enhanced solubility but reduced anticancer activity compared to aryl-substituted derivatives .
- N-[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide : Incorporates a nitrobenzamide group, enhancing reactivity and antibacterial potency, unlike the simpler methoxyphenyl substituent in the target compound .
Triazolo[4,3-c]pyrimidines
- 5-Methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine : Exhibits a distorted planar geometry due to steric hindrance from the 3-methylphenyl group, resulting in unique π-π stacking interactions (intermolecular distances: 3.54–3.70 Å) that influence crystallinity and stability. The absence of a methoxy group reduces its metabolic resistance compared to the target compound .
Functional Group Modifications
Trifluoromethyl and Cyano Derivatives
- 7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: The cyano group at position 7 increases electron-withdrawing effects, enhancing binding to kinase targets, while the trifluoromethyl group improves lipophilicity. In contrast, the methoxyphenyl group in the target compound may favor π-π interactions with aromatic residues in enzyme active sites .
- 5-Amino-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: The amino group at position 5 improves aqueous solubility but reduces membrane permeability compared to the methoxyphenyl analog .
Tetrazole and Thiadiazole Hybrids
- 5-Amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol: Combines a tetrazole-thioether moiety with the triazolopyrimidine core, conferring dual antimicrobial and anticancer activity. The absence of a methoxyphenyl group limits its selectivity for cancer cell lines relative to the target compound .
Biological Activity
Overview
5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in oncology and other fields.
The synthesis of this compound typically involves a multicomponent reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester under mild conditions. This synthetic route allows for regioselectivity and can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice .
Chemical Structure:
- Molecular Formula: C12H14N4O
- Molar Mass: 230.27 g/mol
- CAS Number: 1144452-73-2
Anticancer Properties
Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis and cell cycle arrest in cancer cells. The mechanisms often involve the activation of caspases and alterations in mitochondrial membrane potential, leading to programmed cell death .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MGC-803 | 0.85 | Induction of apoptosis via mitochondrial pathway |
| Derivative A | HeLa | 0.75 | Inhibition of tubulin polymerization |
| Derivative B | A549 | 0.43 | G2/M phase arrest |
Other Biological Activities
In addition to anticancer properties, this compound has been explored for its potential antimicrobial and anti-inflammatory activities. Its interaction with various biological targets suggests a broader pharmacological profile that could be leveraged for therapeutic applications beyond oncology .
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with a triazolopyrimidine derivative led to significant apoptosis in MGC-803 cells through the mitochondrial pathway. This was evidenced by increased caspase activity and changes in mitochondrial membrane potential .
- Cell Cycle Arrest : Another investigation found that certain derivatives caused G2/M arrest in HeLa cells at nanomolar concentrations. This effect was linked to the upregulation of cyclin B and downregulation of cdc2 phosphorylation, indicating a disruption in normal cell cycle progression .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The compound's structural features contribute to its binding affinity and selectivity towards these targets.
Q & A
Q. What are the most reliable synthetic routes for 5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine?
Two primary routes are validated:
- Route 1 : Starting from 2-hydrazinopyrimidine derivatives, cyclization is achieved via acid chlorides (Method A) or oxidation of hydrazones using agents like iodobenzene diacetate (IBD) (Method B). Yields range from 60–92%, with IBD offering cleaner oxidation .
- Route 2 : Using 3-amino[1,2,4]triazoles reacting with 1,3-difunctional reagents (e.g., acetylene dicarboxylates). This method is efficient, with yields >85% when using p-TsOH·H₂O as a catalyst in ethanol under reflux .
Key optimization : Substituent positioning (e.g., 2-methoxyphenyl) requires regioselective control during cyclization. Ethanol as a solvent and reflux conditions (12–24 hours) are critical for high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry and substituent integration. For example, the 2-methoxyphenyl group shows distinct aromatic splitting patterns (δ 6.8–7.4 ppm) and a singlet for methoxy protons (δ ~3.8 ppm) .
- IR spectroscopy : Validates triazole C=N stretching (~1600 cm⁻¹) and pyrimidine ring vibrations (~1500 cm⁻¹) .
- HPLC : Ensures >95% purity, especially for pharmacological studies .
Q. What are the documented pharmacological activities of this compound class?
- Antifungal : Molecular docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) suggest strong binding affinity due to the 2-methoxyphenyl group’s hydrophobic interactions .
- Antimicrobial : Derivatives show MIC values as low as 10 µg/mL against Staphylococcus aureus and E. coli via disruption of membrane integrity .
Advanced Research Questions
Q. How can regioselectivity challenges during C-6 substitution be resolved?
- Electrophilic substitution : Chlorosulfonation at C-6 is favored under ClSO₃H/Cl⁻ conditions due to electron-deficient pyrimidine ring activation. Use DFT calculations to predict substituent effects .
- Steric control : Bulky substituents at C-5 (e.g., 2-methoxyphenyl) direct electrophiles to C-6 via steric hindrance. Confirm using NOESY NMR .
Q. What strategies optimize reaction yields in green chemistry protocols?
- Oxidant selection : Sodium hypochlorite (NaOCl) in ethanol at RT achieves 73% yield for oxidative ring closure, avoiding toxic Cr(VI) reagents .
- Solvent-free microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15% for triazolopyrimidine derivatives .
Q. How do structural modifications (e.g., substituent position) affect adenosine receptor affinity?
- A₂A receptor selectivity : The 2-methoxyphenyl group enhances binding via π-π stacking with Phe168. Replace with 2-ethoxyphenyl reduces affinity by 80%, highlighting the methoxy group’s role .
- SAR studies : Use radioligand binding assays (³H-SCH58261) to quantify Ki values. Derivatives with 2-methoxyphenyl show Ki < 10 nM for A₂A vs. >1000 nM for A₁ .
Q. How to address contradictions in spectral data for structurally similar derivatives?
- Case study : Discrepancies in ¹H NMR signals for Cymantrenyl derivatives (e.g., δ 7.73 ppm vs. δ 7.04 ppm) arise from paramagnetic effects of manganese. Use deuterated solvents and variable-temperature NMR to resolve .
- X-ray crystallography : Resolves ambiguities in regiochemistry for fused triazolo-pyrimidines .
Q. What computational methods predict bioactivity and metabolic stability?
- Molecular dynamics (MD) simulations : Assess binding stability with fungal CYP51 (≥50 ns simulations). The 2-methoxyphenyl group maintains hydrogen bonds with Tyr118 .
- ADME predictions : SwissADME predicts high permeability (LogP ~2.8) but moderate hepatic stability (T½ ~3 hours), guiding in vivo dosing regimens .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazinopyrimidine | 2-Hydrazino-4,6-dimethylpyrimidine | IBD/DCM, RT | 85–92 | |
| 3-Aminotriazole | 5-Amino[1,2,4]triazole | Acetylene dicarboxylate, p-TsOH·H₂O | 89–93 |
Table 2 : Pharmacological Data for Key Derivatives
| Substituent | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 2-Methoxyphenyl | 14-α-Demethylase | IC₅₀ = 0.8 µM | |
| 4-Fluorophenyl | S. aureus | MIC = 10 µg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
